molecular formula C9H14O B13212704 1-(But-2-en-1-yl)cyclobutane-1-carbaldehyde

1-(But-2-en-1-yl)cyclobutane-1-carbaldehyde

Cat. No.: B13212704
M. Wt: 138.21 g/mol
InChI Key: TWRDSNSQJIUFLM-NSCUHMNNSA-N
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Description

1-(But-2-en-1-yl)cyclobutane-1-carbaldehyde is an organic compound characterized by a cyclobutane ring substituted with a but-2-en-1-yl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(But-2-en-1-yl)cyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 1,4-dihalobutanes with reducing metals can yield cyclobutane derivatives . Additionally, the compound can be synthesized by the hydrogenation of cyclobutene in the presence of a nickel catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.

Chemical Reactions Analysis

Types of Reactions: 1-(But-2-en-1-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the but-2-en-1-yl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Compounds with substituted functional groups

Scientific Research Applications

1-(But-2-en-1-yl)cyclobutane-1-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(But-2-en-1-yl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s unique structure allows it to participate in diverse chemical reactions, influencing its activity and applications.

Comparison with Similar Compounds

    Cyclobutane: A simple cycloalkane with a four-membered ring.

    Cyclobutanecarboxaldehyde: A cyclobutane derivative with an aldehyde group.

    But-2-en-1-yl derivatives: Compounds with a but-2-en-1-yl group attached to different functional groups.

Uniqueness: 1-(But-2-en-1-yl)cyclobutane-1-carbaldehyde is unique due to the combination of its cyclobutane ring, but-2-en-1-yl group, and aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-[(E)-but-2-enyl]cyclobutane-1-carbaldehyde

InChI

InChI=1S/C9H14O/c1-2-3-5-9(8-10)6-4-7-9/h2-3,8H,4-7H2,1H3/b3-2+

InChI Key

TWRDSNSQJIUFLM-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CC1(CCC1)C=O

Canonical SMILES

CC=CCC1(CCC1)C=O

Origin of Product

United States

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